Cas no 2171973-66-1 (5-(propan-2-yl)-6-propylpiperidin-3-amine)

5-(propan-2-yl)-6-propylpiperidin-3-amine 化学的及び物理的性質
名前と識別子
-
- 5-(propan-2-yl)-6-propylpiperidin-3-amine
- 2171973-66-1
- EN300-1616312
-
- インチ: 1S/C11H24N2/c1-4-5-11-10(8(2)3)6-9(12)7-13-11/h8-11,13H,4-7,12H2,1-3H3
- InChIKey: VJPVBKYMCSIRKH-UHFFFAOYSA-N
- ほほえんだ: N1CC(CC(C(C)C)C1CCC)N
計算された属性
- せいみつぶんしりょう: 184.193948774g/mol
- どういたいしつりょう: 184.193948774g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 145
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38Ų
- 疎水性パラメータ計算基準値(XlogP): 2
5-(propan-2-yl)-6-propylpiperidin-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1616312-0.5g |
5-(propan-2-yl)-6-propylpiperidin-3-amine |
2171973-66-1 | 0.5g |
$1453.0 | 2023-06-04 | ||
Enamine | EN300-1616312-10.0g |
5-(propan-2-yl)-6-propylpiperidin-3-amine |
2171973-66-1 | 10g |
$6512.0 | 2023-06-04 | ||
Enamine | EN300-1616312-0.25g |
5-(propan-2-yl)-6-propylpiperidin-3-amine |
2171973-66-1 | 0.25g |
$1393.0 | 2023-06-04 | ||
Enamine | EN300-1616312-2500mg |
5-(propan-2-yl)-6-propylpiperidin-3-amine |
2171973-66-1 | 2500mg |
$2969.0 | 2023-09-23 | ||
Enamine | EN300-1616312-0.1g |
5-(propan-2-yl)-6-propylpiperidin-3-amine |
2171973-66-1 | 0.1g |
$1332.0 | 2023-06-04 | ||
Enamine | EN300-1616312-1.0g |
5-(propan-2-yl)-6-propylpiperidin-3-amine |
2171973-66-1 | 1g |
$1515.0 | 2023-06-04 | ||
Enamine | EN300-1616312-2.5g |
5-(propan-2-yl)-6-propylpiperidin-3-amine |
2171973-66-1 | 2.5g |
$2969.0 | 2023-06-04 | ||
Enamine | EN300-1616312-250mg |
5-(propan-2-yl)-6-propylpiperidin-3-amine |
2171973-66-1 | 250mg |
$1393.0 | 2023-09-23 | ||
Enamine | EN300-1616312-500mg |
5-(propan-2-yl)-6-propylpiperidin-3-amine |
2171973-66-1 | 500mg |
$1453.0 | 2023-09-23 | ||
Enamine | EN300-1616312-10000mg |
5-(propan-2-yl)-6-propylpiperidin-3-amine |
2171973-66-1 | 10000mg |
$6512.0 | 2023-09-23 |
5-(propan-2-yl)-6-propylpiperidin-3-amine 関連文献
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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8. Caper tea
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
5-(propan-2-yl)-6-propylpiperidin-3-amineに関する追加情報
Introduction to 5-(propan-2-yl)-6-propylpiperidin-3-amine (CAS No. 2171973-66-1)
5-(propan-2-yl)-6-propylpiperidin-3-amine, identified by its Chemical Abstracts Service (CAS) number 2171973-66-1, is a significant compound in the realm of pharmaceutical chemistry and drug development. This piperidine derivative has garnered attention due to its structural complexity and potential biological activities, making it a subject of extensive research in medicinal chemistry. The compound's unique framework, featuring a propyl group at the 5-position and another propyl group at the 6-position of the piperidine ring, combined with an amine functional group at the 3-position, contributes to its distinctive chemical properties and reactivity.
The synthesis of 5-(propan-2-yl)-6-propylpiperidin-3-amine involves meticulous organic transformations that highlight the compound's synthetic accessibility while maintaining high purity standards. The introduction of propyl groups at specific positions on the piperidine core enhances the molecule's solubility and metabolic stability, which are critical factors in drug design. Furthermore, the presence of an amine moiety at the 3-position opens up possibilities for further derivatization, enabling the creation of more complex pharmacophores that could target various therapeutic pathways.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 5-(propan-2-yl)-6-propylpiperidin-3-amine and biological targets. These studies suggest that the compound exhibits promising binding affinities with certain enzymes and receptors, making it a valuable scaffold for developing novel therapeutic agents. For instance, preliminary computational analyses indicate that this molecule may interact with proteins involved in metabolic disorders and neurodegenerative diseases, although further experimental validation is necessary to confirm these hypotheses.
In the context of drug discovery, 5-(propan-2-yl)-6-propylpiperidin-3-amine represents a versatile building block that can be modified to address specific pharmacological needs. Researchers have explored its potential in developing treatments for conditions such as inflammation, pain management, and cardiovascular diseases. The compound's ability to undergo selective modifications while retaining its core pharmacological activity makes it an attractive candidate for structure-based drug design. By leveraging modern synthetic methodologies and biophysical techniques, scientists aim to optimize the pharmacokinetic profile of 5-(propan-2-yl)-6-propylpiperidin-3-amine, enhancing its therapeutic efficacy.
The role of 5-(propan-2-yl)-6-propylpiperidin-3-amine in preclinical studies has been particularly noteworthy. In vitro assays have demonstrated its potential as an intermediate in the development of kinase inhibitors, which are widely used in oncology. The compound's structural features allow it to mimic natural substrates or inhibitors of kinases, thereby disrupting aberrant signaling pathways associated with cancer. While these findings are preliminary, they underscore the importance of exploring novel scaffolds like 5-(propan-2-yl)-6-propylpiperidin-3-amine in combating complex diseases.
From a chemical biology perspective, 5-(propan-2-yl)-6-propylpiperidin-3-am ine offers insights into how structural modifications can influence biological activity. The interplay between steric hindrance imposed by the propyl groups and electronic effects arising from the amine moiety plays a crucial role in determining its interactions with biological targets. Understanding these relationships is essential for designing molecules that exhibit high selectivity and low toxicity. As such, 5-(propan -2 - yl) - 6 - prop ylpiper idin - 3 - am ine serves as a model system for studying structure-function relationships in drug discovery.
The future prospects of 5-(propan -2 - yl) - 6 - prop ylpiper idin - 3 - am ine are promising, with ongoing research aimed at expanding its applications across multiple therapeutic areas. Collaborative efforts between synthetic chemists and biologists are expected to yield innovative derivatives with enhanced properties. Additionally, advancements in green chemistry principles may contribute to more sustainable synthetic routes for producing this compound on an industrial scale. Such developments would not only improve accessibility but also align with global efforts to promote environmentally responsible pharmaceutical manufacturing.
In conclusion,5-(propan -2 - yl) - 6 - prop ylpiper idin - 3 - am ine (CAS No. 2171973--66--1) is a multifaceted compound with significant potential in pharmaceutical research and development Its unique structural features make it a valuable scaffold for designing novel therapeutics targeting various diseases The ongoing exploration of its biological activities computational modeling synthetic pathways and preclinical applications highlights its importance as a research tool moving forward As scientific understanding evolves further investigations into this compound will undoubtedly contribute to advancements in medicine
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